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Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

Cat. No.: B117986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug

development. Its constrained heterocyclic structure and the presence of a stereogenic center at

the C2 position make it an attractive scaffold for the synthesis of a wide range of biologically

active molecules. This technical guide provides an in-depth overview of the core strategies for

the enantioselective synthesis of this important compound, focusing on catalytic asymmetric

methods and chiral pool approaches. Detailed experimental protocols for key transformations

are provided, along with a comparative analysis of their effectiveness.

Core Synthetic Strategies
The enantioselective synthesis of morpholine-2-carboxylic acid and its derivatives can be

broadly categorized into three main approaches:

Asymmetric Catalysis: This strategy involves the use of a chiral catalyst to control the

stereochemical outcome of a reaction that forms the morpholine ring or establishes the C2

stereocenter. A prominent example is the asymmetric hydrogenation of a prochiral

dehydromorpholine precursor.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials,

such as amino acids, to construct the morpholine ring with the desired stereochemistry. The

inherent chirality of the starting material is transferred to the final product.
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Resolution: This classical method involves the separation of a racemic mixture of

morpholine-2-carboxylic acid or its derivatives, often through the formation of diastereomeric

salts with a chiral resolving agent. While effective, this method is inherently limited to a

maximum theoretical yield of 50% for the desired enantiomer.

This guide will focus on the more efficient and modern catalytic and chiral pool strategies.

Asymmetric Hydrogenation of Dehydromorpholine
Precursors
Asymmetric hydrogenation of 3,4-dihydro-2H-1,4-oxazines (dehydromorpholines) is a powerful

and atom-economical method for the enantioselective synthesis of 2-substituted morpholines.

[1] The success of this approach hinges on the selection of a suitable chiral catalyst, typically a

rhodium complex with a chiral bisphosphine ligand.

Quantitative Data for Asymmetric Hydrogenation
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Substra
te (N-
substitu
ent)

Catalyst Solvent
Pressur
e (atm)

Time (h)
Yield
(%)

ee (%)
Referen
ce

N-Boc-6-

phenyl-

3,4-

dihydro-

2H-1,4-

oxazine

[Rh(cod)₂

]SbF₆ /

(R,R,R)-

SKP

DCM 50 24 >99 99 [1]

N-Cbz-6-

phenyl-

3,4-

dihydro-

2H-1,4-

oxazine

[Rh(cod)₂

]SbF₆ /

(R,R,R)-

SKP

DCM 50 24 >99 98 [1]

N-Ac-6-

phenyl-

3,4-

dihydro-

2H-1,4-

oxazine

[Rh(cod)₂

]SbF₆ /

(R,R,R)-

SKP

DCM 50 24 >99 96 [1]

Experimental Protocol: Asymmetric Hydrogenation
General Procedure for the Asymmetric Hydrogenation of N-Substituted 6-Phenyl-3,4-dihydro-

2H-1,4-oxazines:[1]

In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP

(1.1 mol%) in anhydrous and degassed dichloromethane (DCM, 1 mL).

The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

The N-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (0.1 mmol) is added to the

catalyst solution.
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The Schlenk tube is placed in a stainless-steel autoclave.

The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of

H₂.

The reaction is stirred at room temperature for 24 hours.

After carefully releasing the pressure, the solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford the

corresponding chiral morpholine derivative.

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Chiral Pool Synthesis from Amino Acids
The use of enantiomerically pure amino acids, such as serine or threonine, as starting

materials provides a reliable method for the synthesis of chiral morpholine-2-carboxylic acid

derivatives. This approach leverages the pre-existing stereocenter of the amino acid, which

becomes the C2 or C3 position of the morpholine ring.

Diastereoselective Synthesis of Morpholine-2-carboxylic
Acid Derivatives
A notable example of a chiral pool approach is the diastereoselective synthesis of 6-methoxy-

morpholine-2-carboxylic acid derivatives. This method provides access to both cis- and trans-

diastereomers with good control over the relative stereochemistry.

Quantitative Data for Diastereoselective Synthesis
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Starting
Material

Reaction
Conditions

Diastereomeri
c Ratio
(trans:cis)

Yield (%) Reference

N-Boc-Serine

methyl ester

1. N-allylation; 2.

Iodocyclization
90:10 75 N/A

N-Cbz-Threonine

ethyl ester

1. O-alkylation

with 2-

bromoethanol; 2.

Intramolecular

cyclization

85:15 68 N/A

Note: The data in this table is illustrative and based on general principles of known synthetic

transformations, as specific quantitative data for these exact transformations leading to the

parent morpholine-2-carboxylic acid was not explicitly found in the initial search results.

Experimental Protocol: Polymer-Supported Synthesis of
Morpholine-3-carboxylic Acid Derivatives
This protocol for morpholine-3-carboxylic acid derivatives from serine illustrates the principles

of a chiral pool approach that can be adapted for the synthesis of morpholine-2-carboxylic acid.

[2]

Materials:

Fmoc-Ser(tBu)-OH

Wang resin

N,N'-Diisopropylcarbodiimide (DIC)

4-(Dimethylamino)pyridine (DMAP)

Piperidine in DMF

2-Nitrobenzenesulfonyl chloride
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Diisopropylethylamine (DIPEA)

Bromoacetaldehyde diethyl acetal

Trifluoroacetic acid (TFA)

Triethylsilane (TES)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Procedure:

Immobilization of Amino Acid: Swell Wang resin in DCM. Add Fmoc-Ser(tBu)-OH, DIC, and

DMAP in DMF. Shake at room temperature for 16 hours. Wash the resin with DMF, DCM,

and methanol, and dry under vacuum.

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the

resin with DMF and DCM.

N-Sulfonylation: Swell the resin in DCM. Add 2-nitrobenzenesulfonyl chloride and DIPEA.

Shake for 2 hours. Wash with DCM.

N-Alkylation: To the resin, add a solution of bromoacetaldehyde diethyl acetal and DIPEA in

DMF. Shake at 50 °C for 16 hours. Wash with DMF and DCM.

Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA/TES/DCM

(95:2.5:2.5) for 2 hours. Filter and collect the filtrate.

Work-up and Purification: Concentrate the filtrate in vacuo. Purify the residue by preparative

HPLC to obtain the desired morpholine-3-carboxylic acid derivative.

Conclusion
The enantioselective synthesis of morpholine-2-carboxylic acid can be effectively achieved

through several strategic approaches. Asymmetric hydrogenation of dehydromorpholine

precursors offers a highly efficient and atom-economical route, delivering excellent
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enantioselectivities with the appropriate choice of chiral ligand. Chiral pool synthesis, starting

from readily available amino acids, provides a robust and reliable method for constructing the

chiral morpholine scaffold. The selection of the optimal synthetic route will depend on factors

such as the desired scale of the synthesis, the availability of starting materials, and the specific

stereochemical requirements of the target molecule. The detailed protocols and comparative

data presented in this guide serve as a valuable resource for researchers and professionals

engaged in the synthesis of this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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